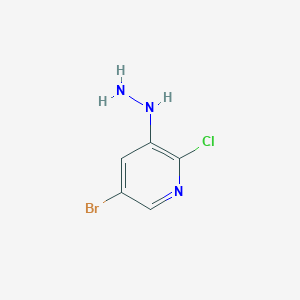

5-Bromo-2-chloro-3-hydrazinylpyridine

描述

Contextualization of Halogenated Pyridine (B92270) Hydrazines in Contemporary Chemical Research

Halogenated pyridine hydrazines are a class of bifunctional organic compounds that have garnered considerable interest in modern chemical research. The pyridine ring, a common motif in pharmaceuticals and functional materials, when substituted with both halogens and a hydrazine (B178648) group, presents a versatile platform for synthetic diversification. rsc.orgnih.govnih.gov The halogen atoms, such as bromine and chlorine, serve as reactive sites for a multitude of cross-coupling reactions, enabling the introduction of a wide array of substituents. Simultaneously, the hydrazine functionality is a potent nucleophile and a key precursor for the construction of various nitrogen-containing heterocycles, most notably pyrazoles and triazoles. This dual reactivity makes halogenated pyridine hydrazines powerful intermediates in the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Significance of 5-Bromo-2-chloro-3-hydrazinylpyridine within Organic Synthesis Methodologies

Within the family of halogenated pyridine hydrazines, this compound is a compound of particular strategic importance in organic synthesis. The distinct electronic environments of the bromine and chlorine atoms, influenced by their positions on the pyridine ring, allow for selective and sequential reactions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling chemists to construct complex molecules with a high degree of precision.

The hydrazine group, situated at the 3-position, is well-positioned to participate in cyclization reactions with adjacent functionalities or with external reagents. For instance, it can be readily converted into a pyrazole (B372694) ring fused to the pyridine core, a common structural motif in bioactive molecules. The presence of two different halogen atoms provides orthogonal handles for further functionalization, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Overview of Research Trajectories for Pyridinyl Hydrazine Scaffolds

The research landscape for pyridinyl hydrazine scaffolds is dynamic and expanding. A significant area of investigation involves the development of novel and efficient synthetic routes to these building blocks. patsnap.comgoogle.com Furthermore, there is a strong focus on exploring the full extent of their synthetic utility. This includes their use in the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Another key research trajectory is the application of pyridinyl hydrazines in the total synthesis of natural products and their analogues. The inherent functionality of these scaffolds can significantly streamline synthetic pathways to complex targets. Moreover, the unique electronic properties imparted by the combination of the pyridine ring, halogens, and the hydrazine group are being explored in the context of materials science, for example, in the design of novel ligands for catalysis and functional organic materials. chemscene.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrClN₃ | Inferred from name |

| Molecular Weight | 222.47 g/mol | Calculated |

| General Appearance | Likely a solid at room temperature | Inferred from similar compounds sigmaaldrich.com |

| Reactivity | Contains reactive sites at the bromine, chlorine, and hydrazine moieties | Based on chemical principles |

Structure

2D Structure

3D Structure

属性

分子式 |

C5H5BrClN3 |

|---|---|

分子量 |

222.47 g/mol |

IUPAC 名称 |

(5-bromo-2-chloropyridin-3-yl)hydrazine |

InChI |

InChI=1S/C5H5BrClN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |

InChI 键 |

OQERNIRSCLTZPU-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NC(=C1NN)Cl)Br |

产品来源 |

United States |

Synthetic Methodologies for 5 Bromo 2 Chloro 3 Hydrazinylpyridine

Precursor Synthesis Strategies for Substituted Pyridines

The creation of a polysubstituted pyridine (B92270) like 5-Bromo-2-chloro-3-hydrazinylpyridine is typically achieved through a stepwise functionalization of a simpler pyridine core. The synthesis of the necessary precursors, which already contain some of the required halogen and nitrogen-based functional groups, is a critical first step.

Halogenation and Nitration Approaches for Pyridine Intermediates

The introduction of halogen and nitro groups onto a pyridine ring is a fundamental process in the synthesis of many pharmaceutical and agrochemical intermediates. However, the pyridine ring's electron-deficient nature, a result of the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Consequently, reactions like halogenation and nitration often necessitate forceful conditions. uoanbar.edu.iqyoutube.com

A common strategy begins with a pre-existing pyridine derivative, such as 2-aminopyridine (B139424) or 2-chloropyridine. dissertationtopic.netwikipedia.org For instance, the synthesis of 2-chloro-5-nitropyridine (B43025) can be achieved by the nitration of 2-aminopyridine using a mixture of nitric and sulfuric acids, followed by hydrolysis and subsequent chlorination. dissertationtopic.net Another approach involves the direct radical chlorination of pyridine at high temperatures, which primarily yields 2-chloropyridine. youtube.com

Nitration of the pyridine ring typically requires aggressive reagents and elevated temperatures. The nitration of a chlorinated pyridine with a mixture of sulfuric and nitric acid at 110°C has been reported as a successful method. youtube.com A key precursor for the target compound is 3-amino-5-bromo-2-chloropyridine. pipzine-chem.combiosynth.comchemimpex.com Its synthesis can start from pyridine, which is subjected to halogenation by dissolving it in a solvent like dichloromethane (B109758) and slowly adding brominating and chlorinating agents at reduced temperatures, such as between -20°C and 0°C. pipzine-chem.com

A general pathway to a key intermediate, 5-bromo-2-chloropyridine (B1630664), involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Sandmeyer reaction. An alternative high-yield synthesis for a related compound, 2-chloro-5-nitropyridine, avoids harsh nitration conditions by starting with 2-halogenated acrylate, which undergoes condensation and cyclization to form 2-hydroxy-5-nitropyridine, followed by chlorination. google.com

Table 1: Examples of Halogenation and Nitration Reactions for Pyridine Intermediates

| Starting Material | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Mixed Acid (HNO₃/H₂SO₄) | 2-Amino-5-nitropyridine | Not specified | dissertationtopic.net |

| Pyridine | Cl₂ (gas) | 2-Chloropyridine | High Temperature | youtube.com |

| Chlorinated Pyridine | HNO₃/H₂SO₄ | Nitrated Chloropyridine | 110°C | youtube.com |

Introduction of the Hydrazinyl Moiety via Nucleophilic Aromatic Substitution

The hydrazinyl group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. youtube.com In this process, a halogen atom on an electron-deficient pyridine ring is displaced by the nucleophilic hydrazine (B178648). The reactivity of halopyridines towards nucleophilic attack is generally in the order of 4-halo > 2-halo > 3-halo. uoanbar.edu.iq

For the synthesis of this compound, a logical precursor would be a tri-substituted pyridine such as 5-bromo-2,3-dichloropyridine (B1281206). Hydrazine hydrate (B1144303) (N₂H₄·H₂O) acts as a potent nucleophile, attacking the pyridine ring and substituting one of the chlorine atoms. The regioselectivity of this substitution is crucial. Patents describe the synthesis of related 2-hydrazinopyridine (B147025) derivatives by reacting pyridine halides, like 2,3-dichloropyridine (B146566), with hydrazine hydrate. google.com

The reaction mechanism is analogous to nucleophilic acyl substitution, proceeding through an addition-elimination pathway involving a Meisenheimer-type intermediate. youtube.comresearchgate.net The aromaticity of the pyridine ring is temporarily disrupted during the formation of this intermediate, which can make the reaction slower than substitutions on acyl chlorides. youtube.com Heating is often employed to overcome this energy barrier. youtube.com Studies on the hydrazinolysis of other activated aromatic systems, such as 1-chloro-2,4-dinitrobenzene, confirm that hydrazine is a moderately strong nucleophile for SNAr reactions. researchgate.netsemanticscholar.org

Direct Synthetic Routes to this compound

A direct and efficient synthesis of this compound would involve the reaction of a readily available precursor with hydrazine hydrate. The most direct route involves the nucleophilic aromatic substitution of a suitably substituted pyridine.

The key reaction is the hydrazinolysis of a dihalopyridine precursor. Specifically, starting with 5-bromo-2,3-dichloropyridine , the reaction with hydrazine hydrate can yield the desired product. In this reaction, the hydrazine molecule selectively displaces one of the chlorine atoms. The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the one at the C3 position due to the electronic influence of the ring nitrogen. However, the outcome can be influenced by reaction conditions.

A patented procedure for the synthesis of the related compound 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine provides a template for this transformation. google.com The process involves heating the pyridine halide with an excess of hydrazine hydrate in a high-boiling solvent. google.com

Proposed Direct Synthetic Route:

Step 1: Reaction of 5-bromo-2,3-dichloropyridine with hydrazine hydrate.

Conditions: The reaction is typically heated in a suitable solvent, such as N,N-dimethylpropanolamine or another high-boiling polar aprotic solvent, to facilitate the substitution. google.com The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

Work-up: After the reaction, the product is typically isolated by cooling the mixture to induce crystallization, followed by filtration and washing. google.com

This method offers a convergent approach, assembling the final molecule in a single key step from a complex precursor.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

To ensure the viability of any synthetic route for industrial or laboratory-scale production, optimization of reaction parameters is essential. This involves the careful selection of catalysts, solvents, temperature, and reactant ratios to maximize the yield and purity of this compound while minimizing side reactions and costs.

Catalytic Systems in Pyridine Derivatization

While the direct nucleophilic substitution of a halogen with hydrazine may not always require a catalyst, various catalytic systems are employed in the broader context of pyridine derivatization to enhance efficiency and control selectivity. researchgate.netresearchgate.net

In reactions involving silylation for derivatization, pyridine is often used not just as a solvent but also as a catalyst that acts as an acid scavenger, driving the reaction forward. researchgate.net For the synthesis of the pyridine core itself, methods like the Hantzsch synthesis may employ acid catalysts such as p-toluenesulfonic acid (PTSA). wikipedia.org

In the context of nucleophilic aromatic substitution, while not always required, the reaction can be influenced by the basicity of the system. In some cases, an external base or a basic solvent can facilitate the removal of the proton from the attacking nucleophile in the transition state. Pyridine itself can serve this role. researchgate.netrsc.org For the hydrogenation of pyridines, a common modification, transition metal catalysts like Palladium on carbon (Pd/C) and various rhodium and copper complexes are frequently used. researchgate.netmdpi.com

Table 2: Catalytic Systems in Pyridine Chemistry

| Reaction Type | Catalyst | Function | Reference |

|---|---|---|---|

| Silylation | Pyridine | Acid Scavenger, Catalyst | researchgate.net |

| Hantzsch Pyridine Synthesis | p-Toluenesulfonic acid (PTSA) | Acid Catalyst | wikipedia.org |

| Asymmetric Dearomatization | Copper (Cu) or Rhodium (Rh) complexes | Stereocontrol | mdpi.com |

| Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of Pyridine Ring | researchgate.net |

Solvent Effects and Reaction Parameter Modulation

The choice of solvent and the fine-tuning of reaction parameters like temperature and time are paramount in the synthesis of polysubstituted pyridines. The solvent can dramatically influence reaction rates, yields, and even the regioselectivity of a reaction. nih.govacs.org

In the nucleophilic substitution reaction with hydrazine, solvent choice is critical. A study on a similar cyclization reaction involving hydrazine hydrate tested a range of solvents including N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), isopropanol (B130326) (IPA), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov The results showed that the solvent had a significant impact on the ratio of regioisomeric products. nih.gov For instance, protic solvents like ethanol and IPA gave better selectivity than aprotic polar solvents like NMP and DMSO in that specific case. nih.gov

For the synthesis of 3-chloro-2-hydrazinopyridine, a high-boiling tertiary amine solvent, N,N-dimethylpropanolamine, was used at a reaction temperature of 130°C for 10 hours, indicating that elevated temperatures and specific solvent properties are necessary to achieve high conversion and yield. google.com

The solubility of reactants, intermediates, and the final product plays a crucial role. In one study, changing the solvent from ethanol to acetonitrile (B52724) was key to successfully synthesizing pyridine-3,5-dicarbonitriles because of the differing solubilities of the reaction intermediates and products. acs.org The concentration of reactants and the amount of solvent used (often referred to in volumes relative to the limiting reagent) are also key parameters that are optimized to ensure efficient reaction kinetics and ease of product isolation. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign chemical processes. While specific green chemistry-focused studies on this exact molecule are not extensively detailed in publicly available literature, principles can be applied based on the synthesis of analogous heterocyclic compounds. Key areas of focus include the use of safer reagents, the development of more efficient and less wasteful reaction pathways, and the exploration of innovative reaction conditions.

One notable advancement in the synthesis of related bromo-chloro-heterocyclic compounds is the move away from hazardous reagents like elemental bromine. Traditional bromination methods often involve the use of bromine in volatile solvents such as glacial acetic acid, which poses significant environmental and health risks due to the high toxicity and corrosiveness of bromine vapor. An alternative approach, as demonstrated in the synthesis of 5-bromo-2-chloropyrimidine, involves the use of hydrobromic acid with hydrogen peroxide as a catalyst. google.compatsnap.com This method significantly improves the utilization of the bromine element and avoids the handling of highly corrosive and harmful bromine vapor. patsnap.com The primary byproduct of this reaction is water, presenting a much greener alternative to traditional methods.

The synthesis of hydrazinylpyridines can be achieved through the reaction of a chloro-substituted pyridine with hydrazine hydrate. google.com To enhance the green credentials of this step, the reaction can be optimized to use a recyclable solvent and to ensure high yields, thus maximizing atom economy. For instance, in the synthesis of 3-chloro-2-hydrazinopyridine, a process has been developed that results in a product purity of 99.7% and a yield of 95%. google.com The mother liquor containing the solvent can be recovered and rectified for reuse, minimizing waste. google.com

Furthermore, the principles of mechanochemistry, a solvent-free or low-solvent method, are being increasingly applied to the synthesis of heterocyclic compounds like imidazo[1,2-α]pyridines. researchgate.net This technique, which involves grinding or milling solid reactants together, can lead to significantly reduced reaction times, lower energy consumption, and the elimination of hazardous solvents, aligning perfectly with the core tenets of green chemistry. researchgate.net While a specific mechanochemical synthesis for this compound has not been reported, it represents a promising avenue for future research into greener synthetic routes.

Table 1: Comparison of Traditional vs. Greener Bromination Methods

| Feature | Traditional Method | Greener Alternative |

| Brominating Agent | Elemental Bromine in Glacial Acetic Acid | Hydrobromic Acid and Hydrogen Peroxide |

| Hazards | Highly toxic and corrosive bromine vapor, volatile solvent | Lower hazard profile, avoids elemental bromine |

| Byproducts | Brominated waste | Water |

| Atom Economy | Lower | Higher effective utilization of bromine |

Table 2: Key Data for an Efficient Hydrazinolysis Reaction

| Parameter | Value | Reference |

| Reactants | 2,3-dichloropyridine, Hydrazine Hydrate | google.com |

| Solvent | N,N-dimethylpropanolamine | google.com |

| Product Purity | 99.7% | google.com |

| Yield | 95% | google.com |

| Green Aspect | Solvent can be recycled | google.com |

Reactivity and Derivatization Chemistry of 5 Bromo 2 Chloro 3 Hydrazinylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the positions of the halogen substituents relative to the ring nitrogen atom.

In 5-Bromo-2-chloro-3-hydrazinylpyridine, the two halogen atoms occupy positions with vastly different electronic activation towards nucleophilic attack. The chlorine atom is at the C-2 position (ortho to the ring nitrogen), while the bromine atom is at the C-5 position (meta to the ring nitrogen).

The pyridine nitrogen atom strongly activates the ortho (C-2, C-6) and para (C-4) positions to attack by nucleophiles. youtube.comyoutube.com This is due to its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto the electronegative nitrogen atom. libretexts.org Conversely, the meta positions (C-3, C-5) lack this activation, as no resonance structure can place the negative charge on the ring nitrogen. youtube.com

Consequently, nucleophilic substitution on this compound occurs with high regioselectivity at the C-2 position. The attack of a nucleophile at this position generates a resonance-stabilized intermediate, significantly lowering the activation energy for the substitution of the chloro group. Attack at the C-5 position is electronically disfavored as it does not benefit from such stabilization by the heteroatom. Therefore, the displacement of the chlorine atom is the overwhelmingly preferred pathway.

The mechanistic pathway follows the general two-step SNAr mechanism:

Addition: The nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The aromaticity is restored by the departure of the leaving group (chloride), yielding the 2-substituted pyridine product. youtube.com

In nucleophilic aromatic substitution, the rate-determining step is typically the initial nucleophilic attack, not the expulsion of the leaving group. youtube.com This often results in a reactivity order where fluoride (B91410) is the most easily displaced halogen (F > Cl ≈ Br > I), contrary to the order of leaving group stability in SN1 or SN2 reactions (I > Br > Cl > F). nih.govwikipedia.orglibretexts.org

However, in the case of this compound, the discussion of leaving group effects is largely superseded by the powerful influence of positional activation. While bromide is intrinsically a better leaving group than chloride, its position at the unactivated C-5 carbon prevents its displacement. The C-2 carbon is so strongly activated by the ortho nitrogen that the C-Cl bond is the exclusive site of reaction. Therefore, the regioselectivity is dictated by the electronic properties of the pyridine ring rather than the inherent abilities of the halogens to act as leaving groups. Any nucleophilic substitution reaction will selectively replace the 2-chloro group while leaving the 5-bromo group intact.

Reactions of the Hydrazinyl Group

The hydrazinyl (-NHNH2) group at the C-3 position is a versatile functional handle, serving as a potent nucleophile and a key building block for the synthesis of various fused heterocyclic systems.

The terminal nitrogen atom of the hydrazinyl group readily undergoes condensation reactions with carbonyl compounds. The reaction of this compound with a variety of aldehydes and ketones yields the corresponding hydrazone derivatives. This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The general transformation is illustrated below:

Figure 1: General reaction scheme for the formation of hydrazones from this compound and a generic ketone (R1, R2 = alkyl, aryl, H).

Figure 1: General reaction scheme for the formation of hydrazones from this compound and a generic ketone (R1, R2 = alkyl, aryl, H).

This reaction is highly efficient and provides a straightforward method for elaborating the molecular structure, introducing new substituents (R¹ and R²) into the molecule. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further cyclization reactions. nih.gov

| Carbonyl Reactant | R¹ | R² | Resulting Hydrazone Product Name |

|---|---|---|---|

| Acetone | CH₃ | CH₃ | 5-Bromo-2-chloro-3-(2-isopropylidenehydrazinyl)pyridine |

| Benzaldehyde | C₆H₅ | H | (E)-3-(2-Benzylidenehydrazinyl)-5-bromo-2-chloropyridine |

| Cyclohexanone | -(CH₂)₅- | 5-Bromo-2-chloro-3-(2-cyclohexylidenehydrazinyl)pyridine |

The hydrazinyl group and its hydrazone derivatives are pivotal precursors for constructing fused heterocyclic rings, particularly those containing multiple nitrogen atoms.

A prominent application of 3-hydrazinylpyridines is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic system is of significant interest in medicinal chemistry. nih.govnorthwestern.edu The synthesis can be readily achieved by reacting this compound with a 1,3-dicarbonyl compound or an equivalent 1,3-bielectrophilic partner.

A classic example is the reaction with acetylacetone (B45752) (pentane-2,4-dione). The reaction proceeds through two key steps:

Hydrazone Formation: The more reactive ketone carbonyl of acetylacetone condenses with the hydrazinyl group to form an intermediate hydrazone.

Intramolecular Cyclization: The remaining enolic hydroxyl or ketonic carbonyl of the acetylacetone moiety is attacked by the secondary amine (NH) of the hydrazine (B178648) linker. This is followed by dehydration to yield the aromatic, five-membered pyrazole (B372694) ring fused to the pyridine core. capes.gov.br

This sequence provides a direct route to substituted 1H-pyrazolo[3,4-b]pyridines.

| Reactant | Conditions | Product |

|---|---|---|

| Acetylacetone (Pentane-2,4-dione) | Ethanol (B145695), reflux (acid or base catalysis) | 5-Bromo-7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |

This synthetic strategy highlights the utility of this compound as a building block for creating complex, fused heterocyclic architectures. nih.govmdpi.com

Intramolecular and Intermolecular Cyclization Reactions for Heterocyclic Scaffolds

Synthesis of Nitrogen-Containing Six-Membered Heterocycles

The hydrazinyl moiety of this compound is a key functional group for the construction of nitrogen-containing six-membered rings such as pyridazines and triazines. This typically occurs through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization.

While specific examples starting directly from this compound are not extensively documented in the surveyed literature, the general reactivity of hydrazinylpyridines is well-established. For instance, the reaction of a hydrazinylazine with a dicarbonyl compound is a common method for forming a pyridazine (B1198779) ring. The reaction proceeds through initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyridazine ring.

Similarly, triazine rings can be synthesized. For example, a one-pot, three-component reaction of a 2-hydrazinyl-azine, an isocyanide, and an aldehyde or ketone can produce pyrido-triazine structures. organic-chemistry.org This transformation highlights the potential of this compound to act as the nitrogen-rich component in multicomponent reactions for the rapid assembly of complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a hydrazinyl group and reactive halogen substituents on a pyridine core, makes it an ideal precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and chemspider.comwikipedia.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines.

Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold often involves the annelation of a pyrazole ring onto a pyridine core. A general and efficient method involves heating a 2-chloro-3-substituted pyridine with hydrazine hydrate (B1144303). chemspider.com This suggests that this compound itself could undergo intramolecular cyclization or react with suitable partners to form a pyrazolopyridine core, although specific literature examples are scarce. A more common approach involves the cyclization of 5-aminopyrazoles with 1,3-dicarbonyl compounds. wikipedia.org Another modern approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be manipulated to introduce halogen atoms into the final product. organic-chemistry.org

chemspider.comwikipedia.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines: These fused systems are typically synthesized from 2-hydrazinopyridines. A documented method involves the reaction of a 2-hydrazinylpyridine with a carboxylic acid or its corresponding acyl chloride. A Chinese patent details the synthesis of 8-chloro-6-(trifluoromethyl)- chemspider.comwikipedia.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives from 2-hydrazino-3-chloro-5-trifluoromethylpyridine and various benzoic acids under ultrasonic irradiation in the presence of phosphorus oxychloride. nih.gov This reaction proceeds via initial acylation of the hydrazinyl group, followed by dehydrative cyclization. Given the structural similarity, this compound is expected to undergo analogous transformations.

Table 1: Synthesis of Fused Triazolopyridines from a Related Hydrazinopyridine

| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |

|---|

N-Alkylation and N-Acylation of the Hydrazinyl Moiety

The hydrazinyl group of this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents and for preparing precursors for further cyclization reactions.

N-Acylation: The reaction of the hydrazinyl group with acylating agents such as acid chlorides or anhydrides leads to the formation of stable N-acylhydrazides. This acylation is often the first step in the synthesis of fused heterocycles like triazolopyridines, as seen in the formation of an intermediate acylhydrazide which then cyclizes. nih.gov

N-Alkylation: While specific examples for this compound are not detailed in the available literature, hydrazines are known to react with alkyl halides to form N-alkylated products. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C5-position and a chlorine atom at the C2-position of the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in general) could allow for selective, sequential functionalization.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov The bromo substituent at the C5-position of this compound is an excellent handle for this transformation.

Although no direct Suzuki-Miyaura reactions of this compound are reported, the reactivity of similar substrates like 5-bromo-2-chloropyridine (B1630664) is well-documented. For example, 5-bromo-2-chloropyridine undergoes Suzuki coupling with 2,5-dimethoxyphenylboronic acid to yield 2-chloro-5-(2,5-dimethoxyphenyl)pyridine. sigmaaldrich.com The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. It is expected that the C5-bromo position of this compound would react selectively under similar conditions, leaving the C2-chloro and the hydrazinyl group intact for subsequent transformations.

Table 2: Representative Suzuki-Miyaura Coupling of a Related Halopyridine

| Halopyridine | Boronic Acid | Catalyst/Base | Product | Ref |

|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | 3-isopropyl-phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Chloro-5-(3-isopropyl-phenyl)-pyridine | ambeed.com |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura coupling, the halogenated pyridine core of this compound is amenable to other important palladium-catalyzed reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds. organic-chemistry.orgwikipedia.org It is a powerful method for introducing alkynyl moieties. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The bromo group at C5 would be the primary site for Sonogashira coupling.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The C5-bromo position of the title compound could be coupled with various alkenes, such as acrylates or styrenes, using a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst. chemspider.comnih.gov This transformation could be applied to the C5-bromo or C2-chloro positions of the pyridine ring to introduce various amino substituents, complementing the existing hydrazinyl group. The choice of catalyst and ligand system is crucial for achieving high yields, especially with challenging heterocyclic substrates. nih.gov

Oxidation-Reduction Chemistry and Redox Properties

The electrochemical behavior and reactivity of this compound are influenced by its various functional groups.

Oxidation: The hydrazinyl moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted into a diazenyl group or, with cleavage of the N-N bond, into an amino group or even lead to de-hydrazination. Stronger oxidizing agents could potentially affect the pyridine ring or the halogen substituents.

Reduction: The bromo and chloro substituents on the pyridine ring can be removed via reduction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to dehalogenation. The C-Br bond is generally more easily reduced than the C-Cl bond, allowing for potential selective de-bromination under controlled conditions. The hydrazinyl group can also be cleaved under certain reductive conditions.

Currently, specific experimental data such as cyclic voltammetry or detailed reports on the oxidation and reduction reactions of this compound are not available in the cited literature. The predicted reactivity is based on the known chemical behavior of its individual functional components.

Spectroscopic and Advanced Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

High-Resolution NMR spectroscopy would be the primary technique to elucidate the molecular structure of 5-Bromo-2-chloro-3-hydrazinylpyridine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl group. The chemical shifts (δ) and coupling constants (J) would help determine the substitution pattern on the pyridine ring. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom, distinguishing between carbons bonded to bromine, chlorine, nitrogen, and hydrogen.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively establish the connectivity of atoms within the molecule. For instance, HMBC would show correlations between protons and carbons over two or three bonds, confirming the positions of the bromo, chloro, and hydrazinyl substituents on the pyridine ring.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below based on general principles and data from related structures.

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Aromatic CH | 7.8 - 8.2 | d | 2-3 | H-4 or H-6 |

| Aromatic CH | 7.5 - 7.9 | d | 2-3 | H-4 or H-6 |

| NH₂ | 4.0 - 5.0 | br s | - | -NH₂ |

| NH | 6.0 - 7.0 | br s | - | -NH- |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| Pyridine C | 150 - 160 | C-2 (C-Cl) |

| Pyridine C | 140 - 150 | C-3 (C-N) |

| Pyridine C | 110 - 120 | C-5 (C-Br) |

| Pyridine C | 135 - 145 | C-4 or C-6 |

| Pyridine C | 130 - 140 | C-4 or C-6 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion, which in turn validates the molecular formula of this compound (C₅H₅BrClN₃). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum.

Fragmentation analysis would provide further structural information. The molecule would likely undergo fragmentation at the C-Br, C-Cl, and C-N bonds, as well as within the hydrazinyl group, leading to predictable fragment ions.

| HRMS Data | Information Provided |

| Molecular Formula | C₅H₅BrClN₃ |

| Calculated Exact Mass | [Value would be calculated based on the most abundant isotopes] |

| Observed m/z | [Experimental value would be obtained] |

| Isotopic Pattern | Characteristic pattern for one bromine and one chlorine atom. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy would be employed to identify the functional groups present in this compound.

N-H Stretching: The hydrazinyl group would exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The presence of two bands in this region could indicate a primary amine (-NH₂).

C=N and C=C Stretching: The pyridine ring would show characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br and C-Cl Stretching: The carbon-halogen bonds would have stretching vibrations at lower frequencies, typically below 800 cm⁻¹.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would confirm the connectivity of the atoms, the bond lengths, bond angles, and torsional angles. It would also reveal information about the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the hydrazinyl group.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound. A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retardation factor (Rf) value is a key parameter in TLC.

| Chromatographic Method | Purpose | Key Parameters |

| HPLC | Purity Assessment | Retention Time, Peak Area |

| GC | Purity Assessment | Retention Time, Peak Area |

| TLC | Reaction Monitoring, Purity Check | Retardation Factor (Rf) |

Theoretical and Computational Chemistry of 5 Bromo 2 Chloro 3 Hydrazinylpyridine and Its Derivatives

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a novel compound like 5-bromo-2-chloro-3-hydrazinylpyridine, DFT calculations would provide fundamental insights into its behavior. These calculations are typically performed using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the distribution of HOMO and LUMO across the pyridine (B92270) ring, the bromo and chloro substituents, and the hydrazinyl group would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine ring and the hydrazinyl group, and positive potential near the hydrogen atoms.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Local reactivity descriptors, such as Fukui functions, would be used to identify the reactivity of specific atomic sites within the molecule.

Table 2: Hypothetical Global Reactivity Descriptors (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

Due to the presence of the rotatable hydrazinyl group, this compound can exist in multiple conformations. Conformational analysis using molecular mechanics and molecular dynamics simulations would be necessary to identify the most stable conformers and to understand the energy barriers between them. This information is crucial for predicting the molecule's shape and its interactions with other molecules.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be performed. The calculated vibrational frequencies and chemical shifts would aid in the interpretation of experimental spectra.

Structure-Property Relationships through Computational Modeling

By systematically modifying the structure of this compound (e.g., by changing the substituents) and calculating the resulting electronic and structural properties, it is possible to establish quantitative structure-property relationships (QSPR). This approach would allow for the rational design of new derivatives with desired properties for various applications.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Precursors and Building Blocks in Organic Synthesis

The utility of halogenated pyridines as foundational scaffolds in organic synthesis is well-established. The presence of both a bromine and a chlorine atom at different positions on the pyridine (B92270) ring, along with a nucleophilic hydrazinyl group, allows for selective and sequential reactions. This multi-functional nature is highly valuable for constructing complex molecular architectures.

Pyridine and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials due to their wide range of biological and chemical properties. researchgate.netnih.gov The compound 5-Bromo-2-chloro-3-hydrazinylpyridine serves as a key building block for creating diverse chemical libraries. The differential reactivity of the C-Br and C-Cl bonds, often exploited in transition metal-catalyzed cross-coupling reactions, alongside the reactivity of the hydrazinyl group, allows for the systematic introduction of various substituents.

For instance, a related scaffold, 2-Chloro-5-bromopyridine, has been successfully immobilized on a solid support and subjected to selective reactions with organometallic reagents to generate libraries of pyridine-based compounds. researchgate.netnih.gov This approach highlights the potential of such halogenated pyridines to serve as synthons for combinatorial chemistry, enabling the rapid generation of numerous derivatives for screening and optimization in drug discovery and materials science. The hydrazinyl group in this compound adds another dimension for diversification, as it can readily react with aldehydes and ketones to form hydrazones, or participate in cyclization reactions to form various heterocyclic systems.

The hydrazinylpyridine moiety is a critical precursor for the synthesis of fused polycyclic heterocyclic systems, which are prevalent in many biologically active molecules. The hydrazinyl group can act as a dinucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazole (B372694), triazole, or pyridazine (B1198779) rings.

For example, the condensation of 2-aminopyridine (B139424) derivatives with other reagents is a common strategy for constructing fused bicyclic systems like imidazo[1,2-a]pyridines. nih.gov Similarly, this compound can be envisioned as a precursor to various fused tricyclic systems. The initial reaction at the hydrazinyl group to form a new heterocyclic ring can be followed by subsequent intramolecular or intermolecular reactions at the chloro or bromo positions to build additional rings. The use of related 3-bromo-5-chloro-pyridines as intermediates in the synthesis of azatetralones further demonstrates the utility of such halogenated pyridines in constructing complex polycyclic frameworks. google.com

Investigation as Ligands in Coordination Chemistry

The nitrogen atom of the pyridine ring and the nitrogen atoms of the hydrazinyl group in this compound are potential coordination sites for metal ions. This makes the compound an interesting candidate for investigation as a ligand in coordination chemistry.

The synthesis of transition metal complexes with pyridine-based ligands is a vast area of research. These complexes often exhibit interesting structural, spectroscopic, and magnetic properties. For example, copper(II) and cobalt(II) complexes with 2-amino-5-bromopyridine (B118841) have been synthesized and characterized, revealing mononuclear units where the ligand coordinates to the metal center through the pyridine nitrogen. researchgate.net

Following a similar approach, this compound can be expected to form stable complexes with a variety of transition metals. The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent. ekb.eg The resulting complexes can be characterized by techniques such as elemental analysis, FT-IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine their composition, coordination mode, and geometry. The hydrazinyl group could allow the ligand to act as a bidentate chelating agent, potentially forming stable five- or six-membered rings with the metal ion.

Table 1: Representative Metal Complexes with Related Pyridine-Based Ligands

| Ligand | Metal Ion | Complex Formula | Geometry | Reference |

| 2-amino-5-bromopyridine | Copper(II) | [Cu(C₅H₅BrN₂)₂Cl₂] | Mononuclear | researchgate.net |

| 2-amino-5-bromopyridine | Cobalt(II) | [Co(C₅H₅BrN₂)₂Cl₂] | Mononuclear | researchgate.net |

| 5-bromo salicylaldehyde-2-furoic acid hydrazide | Ti(III), Mn(III), V(III), Co(III), Fe(III), Ru(III), Rh(III) | Not specified | Octahedral | orientjchem.org |

This table is illustrative and based on related compounds, as specific data for this compound complexes was not found.

Metal complexes derived from pyridine-based ligands have shown significant potential in various catalytic processes. Pincer-type ligands, which bind to a metal center via three donor atoms, are particularly effective in catalysis due to the stability and well-defined geometry they impart to the metal complex. rsc.org

While specific catalytic applications of this compound complexes are not yet reported, the structural motifs it can form suggest potential utility. For instance, palladium complexes bearing NNC-pincer ligands have demonstrated exceptionally high activity in allylic arylation reactions. rsc.org A ligand like this compound could potentially form pincer-type complexes, where the pyridine nitrogen and both nitrogens of the hydrazinyl group coordinate to a metal center. Such complexes could be explored as catalysts in cross-coupling reactions, hydrogenations, or other organic transformations. The electronic properties of the complex, and thus its catalytic activity, could be fine-tuned by modifying the substituents on the pyridine ring.

Exploration in the Development of Functional Materials, including Non-Linear Optical (NLO) Materials

The search for new functional materials with tailored electronic and optical properties is a major driver of modern chemical research. Pyridine derivatives are known to be important building blocks for materials with applications in electronics and photonics. researchgate.net

Organic compounds featuring electron donor and acceptor moieties within a π-conjugated system are prime candidates for non-linear optical (NLO) materials. nih.gov These materials have applications in optoelectronic technologies. The structure of this compound, with its electron-rich hydrazinyl group and the electron-withdrawing halogen atoms on the π-deficient pyridine ring, suggests it could be a precursor for NLO-active molecules.

Derivatization of this core structure, for example, by N-arylation of the hydrazinyl group with aromatic rings containing strong donor or acceptor groups, could lead to molecules with significant second-order NLO responses (hyperpolarizability). mdpi.com Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new organic molecules before their synthesis. nih.govmdpi.com The investigation of this compound and its derivatives in this context could lead to the development of novel materials for advanced optical applications.

Design and Synthesis of Agrochemically Relevant Compounds

The chemical scaffold of this compound serves as a valuable starting block for the creation of more complex molecules with potential applications in agriculture. The presence of the reactive hydrazinyl group, along with the bromine and chlorine atoms on the pyridine ring, allows for a variety of chemical transformations, leading to the synthesis of compounds with potential herbicidal and fungicidal activities.

A significant application of hydrazinyl compounds in agrochemical synthesis is the formation of pyrazole derivatives. Pyrazole and its substituted analogs are a well-established class of compounds that have been successfully commercialized as herbicides and fungicides. The synthesis of these compounds often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor.

In this context, this compound can be reacted with various diketones, ketoesters, or other suitable synthons to construct a pyrazole ring fused or attached to the pyridine core. The substituents on the resulting pyridyl-pyrazole structure can be further modified to fine-tune the biological activity and selectivity of the final compound. For instance, research has shown that certain pyrazole aromatic ketone analogs exhibit excellent herbicidal activity against various weeds by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for many commercial herbicides. nih.gov Similarly, novel pyrazole derivatives containing phenylpyridine moieties have demonstrated moderate to good herbicidal activity in both pre- and post-emergence applications. nih.govglobalauthorid.com

The general synthetic strategy involves the condensation of the hydrazinyl group of this compound with a suitable diketone to form the pyrazole ring. The resulting N-pyridyl pyrazole can then undergo further chemical modifications. The bromine and chlorine atoms on the pyridine ring offer sites for cross-coupling reactions or nucleophilic substitution, allowing for the introduction of diverse functional groups to create a library of potential agrochemical candidates.

For example, a patent describes the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from (3-chloropyridin-2-yl)-hydrazine, highlighting a pathway for creating functionalized pyrazoles from pyridinyl hydrazine precursors. quickcompany.ingoogle.com These carboxylic acid derivatives can serve as intermediates for the synthesis of a wide range of active ingredients. The development of novel pyrazole derivatives with isothiocyanate groups has also shown promise in yielding compounds with significant herbicidal activities against a variety of weeds. mdpi.com Furthermore, studies on 5-chloro-pyrazole derivatives have revealed potent antifungal agents. rsc.org

The following table outlines examples of agrochemically relevant compound classes that can be conceptually designed from this compound and their reported activities.

| Compound Class | Potential Agrochemical Activity | Relevant Research Findings |

| Pyridyl-Pyrazole Carboxylic Acids | Herbicide, Fungicide Intermediate | Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is patented. quickcompany.ingoogle.com |

| Pyrazole Aromatic Ketones | Herbicidal (HPPD inhibitors) | Analogs show excellent activity against broadleaf weeds. nih.gov |

| Phenylpyridine-Containing Pyrazoles | Herbicidal | Some derivatives show good pre- and post-emergence activity. nih.govglobalauthorid.com |

| Pyrazole Isothiocyanates | Herbicidal | Novel compounds exhibit good herbicidal activities against various weeds. mdpi.com |

| Chloro-Pyrazole Derivatives | Antifungal | Certain derivatives show potent activity against plant pathogenic fungi. rsc.org |

Applications in Colorant and Dye Synthesis

The chemical structure of this compound also lends itself to the synthesis of novel colorants and dyes, particularly those based on the azo coupling reaction. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic organic colorants used in a wide range of applications, including textiles, printing, and coatings.

The synthesis of an azo dye typically involves two key steps: diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with a suitable coupling component, which is often an electron-rich aromatic compound such as a phenol, naphthol, or another amine.

In the context of this compound, while the hydrazinyl group itself is not directly diazotized, it can be a precursor to a primary amino group through various chemical transformations. More directly, the heterocyclic nature of the pyridine ring can be incorporated into dye structures to enhance their properties. Heterocyclic azo dyes, which contain one or more heterocyclic rings, are known for their bright colors, good fastness properties, and often superior performance compared to their purely carbocyclic counterparts. nih.gov

A plausible route for utilizing this compound in dye synthesis involves its conversion to a diazonium salt precursor. Alternatively, it can be used to synthesize a coupling component. For instance, the hydrazinyl group can be reacted to form a pyrazolone (B3327878), which is a well-known coupling component in the synthesis of yellow and orange azo dyes. The resulting pyridyl-pyrazolone could then be coupled with a diazonium salt derived from another aromatic or heterocyclic amine.

The presence of the bromo and chloro substituents on the pyridine ring can also influence the final properties of the dye. These halogen atoms can affect the electron density of the aromatic system, thereby modifying the color (bathochromic or hypsochromic shift) and improving properties such as lightfastness and resistance to chemical degradation.

Research on heterocyclic azo dyes has shown that incorporating moieties like pyrazole, thiazole, and benzothiazole (B30560) can lead to dyes with excellent properties. niscpr.res.inacu.edu.inresearchgate.net For example, azo dyes derived from pyrazolone derivatives are used in the pharmaceutical sector and as dyestuffs. nih.gov The synthesis of disperse dyes based on 8-hydroxyquinoline, another nitrogen-containing heterocycle, has yielded colorants with good affinity for polyester (B1180765) fabrics and moderate to excellent fastness properties. researchgate.net

The following table provides a conceptual overview of how this compound could be used in the synthesis of different classes of dyes.

| Dye Class | Synthetic Approach | Potential Properties |

| Heterocyclic Azo Dyes | Conversion to a pyridyl-pyrazolone coupling component. | Bright yellow to orange shades with good fastness. |

| Disperse Dyes | Incorporation of the substituted pyridine ring into the dye structure. | Enhanced affinity for synthetic fibers like polyester. |

| Metal-Complex Dyes | The pyridine nitrogen and azo group can act as ligands for metal ions. | Improved lightfastness and washfastness. |

Future Research Directions and Emerging Methodologies

Advancements in Sustainable and Atom-Economical Synthetic Protocols

The future synthesis of 5-Bromo-2-chloro-3-hydrazinylpyridine and its derivatives will likely be guided by the principles of green chemistry, focusing on sustainability and atom economy. primescholars.comjocpr.com Traditional multi-step syntheses of highly substituted pyridines are often inefficient. researchgate.net Emerging methodologies aim to overcome these limitations by utilizing multicomponent reactions (MCRs), catalysis, and greener reaction media.

One promising direction is the use of MCRs, which can construct complex pyridine (B92270) rings in a single step from simple precursors, offering high atom economy and reduced waste. acs.orgnih.gov For instance, one-pot, four-component reactions under microwave irradiation have been shown to produce functionalized pyridines with excellent yields (82-94%) and significantly reduced reaction times (2-7 minutes) compared to conventional heating methods. acs.orgnih.gov The development of similar MCRs could provide a more direct and sustainable route to precursors of this compound.

Another key area of advancement is the use of novel catalytic systems. Ionic liquids, for example, have been demonstrated as effective catalysts and solvents for pyridine synthesis, leading to improved yields and selectivity. dntb.gov.ua Metal-catalyzed processes, particularly those using earth-abundant metals like zinc, are also being developed for the sustainable synthesis of substituted pyridines from simple alcohols and an ammonia (B1221849) source. researchgate.net Furthermore, the concept of reductive functionalization of pyridine-fused N-heteroarenes offers a highly efficient and atom-economical approach to creating diverse N-heterocycles without the need for gaseous hydrogen. acs.org

Future protocols will likely focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing step economy. researchgate.net While the direct, regioselective halogenation of pyridines can be challenging, new methods are emerging that allow for functionalization at specific positions, which could be adapted for more efficient syntheses of halogenated precursors. nih.govacs.org

Table 1: Comparison of Synthetic Methods for Pyridine Derivatives

| Method | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted MCR | High yield, short reaction time, pure products | Ethanol (B145695), Microwave, 2-7 min | acs.orgnih.gov |

| Ionic Liquid Catalysis | Improved efficiency and selectivity, one-pot reactions | Ionic Liquid (as catalyst/solvent) | dntb.gov.ua |

| Zn(II)-Catalyzed MCR | Sustainable, uses alcohol feedstocks, solvent-free | Zn(II) catalyst, NH4OAc, Air | researchgate.net |

| Reductive Functionalization | High efficiency, high atom economy, H2-free | Synergistic catalysis, electroreduction | acs.org |

Discovery of Novel Reactivity Patterns and Transformations

The trifunctional nature of this compound provides a rich platform for exploring novel reactivity. The hydrazinyl moiety is a key functional group for building more complex heterocyclic systems. Research in this area could focus on leveraging the hydrazine (B178648) group in innovative cyclization and coupling reactions.

A significant emerging trend is the use of visible-light-induced copper catalysis for the denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes. rsc.org This method provides a green and efficient route to 2-(alkylethynyl)pyridines, with dinitrogen and water as the only byproducts. rsc.org Applying this methodology to this compound could yield a new class of substituted alkynylpyridines.

The hydrazine group can also act as a nucleophile in condensation reactions with carbonyl compounds to form hydrazones, which are versatile intermediates for synthesizing a wide range of heterocyclic compounds, such as pyrazoles, indazoles, and triazoles. Multicomponent reactions involving hydrazinylpyridines, aldehydes, and other components can lead to novel and complex scaffolds in a single, efficient step. lookchem.com

Furthermore, the bromo and chloro substituents on the pyridine ring are ripe for exploitation in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The differential reactivity of the C-Br and C-Cl bonds could allow for selective, stepwise functionalization, providing access to a vast chemical space of highly decorated pyridine derivatives. Future work could also explore the direct C-H functionalization of the pyridine ring, a strategy that is gaining traction for its step-economy, although it remains challenging for electron-deficient systems like pyridine. researchgate.net

Integration with High-Throughput Experimentation and Automation

To efficiently explore the vast chemical space accessible from this compound, high-throughput experimentation (HTE) and laboratory automation will be indispensable. HTE allows for the rapid screening of reaction conditions, catalysts, and substrates, significantly accelerating the discovery of optimal synthetic protocols and novel transformations.

Robotic liquid-handling systems can be used in 96-well plate formats to perform numerous reactions in parallel. researchgate.net This approach is well-suited for screening pyridine derivatives for biological activity or for optimizing reaction conditions for cross-coupling or multicomponent reactions. researchgate.netnih.gov For example, a batch-binding method in a 96-well format has been successfully used to screen chromatographic purification conditions, a technique that could be adapted for the rapid purification and analysis of libraries of compounds derived from this compound. researchgate.net

The data generated from HTE can be used to build predictive models for reaction outcomes, further streamlining the discovery process. By combining automated synthesis platforms with high-throughput analytical techniques such as mass spectrometry and HPLC, researchers can quickly identify promising lead compounds or reaction pathways for further investigation. This approach is particularly valuable in drug discovery campaigns where large libraries of related compounds are needed for structure-activity relationship (SAR) studies. nih.govacs.org

Synergistic Applications of Computational and Experimental Chemistry

The integration of computational chemistry with experimental work offers a powerful synergy for understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its transformations.

Computational studies are crucial for understanding and predicting non-covalent interactions, such as the halogen bonds that the bromo substituent can form. nih.gov DFT calculations have been used to investigate the strength and nature of N-X···O-N (X=I, Br) halogen bonds in pyridine N-oxide complexes, and similar methods could be applied to predict the intermolecular interactions of this compound in the solid state. nih.gov This is particularly relevant for the design of crystalline materials with desired properties.

Mechanistic studies of complex reactions can also be guided by computational chemistry. For example, computational and experimental studies have been combined to elucidate the regioselectivity of pyridine halogenation via Zincke imine intermediates. nih.gov Similar synergistic studies could be employed to understand the reactivity of the hydrazine group or to predict the regioselectivity of cross-coupling reactions on the di-halogenated pyridine ring. Moreover, computational tools can aid in the study of enzymatic halogenation, providing insights that could lead to the development of biocatalytic methods for the synthesis of halogenated pyridines. frontiersin.orgresearchgate.net

Table 2: Potential Applications of Computational Chemistry

| Computational Method | Application Area | Potential Insights for this compound | Reference |

|---|---|---|---|

| DFT Calculations | Halogen Bonding | Prediction of crystal packing and supramolecular structures | nih.gov |

| Mechanistic Studies | Reaction Selectivity | Understanding regioselectivity in halogenation and cross-coupling | nih.gov |

| Molecular Docking | Drug Discovery | Predicting binding modes and affinities to biological targets | nih.govresearchgate.net |

| QSAR Modeling | SAR Studies | Correlating molecular structure with biological activity | nih.gov |

Exploration in Novel Materials with Tailored Properties

The unique substitution pattern of this compound makes it an attractive building block for the creation of novel materials with tailored properties. The presence of multiple hydrogen bond donors and acceptors (hydrazine group, pyridine nitrogen) and halogen bond donors (bromo and chloro groups) allows for the rational design of supramolecular architectures through crystal engineering.

Pyridine-based ligands are widely used in coordination chemistry and catalysis. chemrevlett.com The hydrazinyl group can be readily converted into other functionalities, such as Schiff bases, which can then be used to create metal complexes. These complexes could find applications in catalysis or as functional materials with interesting magnetic or optical properties. The use of pyridine boronic acids as building blocks in crystal engineering has been explored, and similar strategies could be applied to derivatives of this compound. amanote.com

The bromo and chloro substituents also offer handles for polymerization reactions, potentially leading to novel conjugated polymers. Such materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the monomer through functionalization of the hydrazine group would allow for the fine-tuning of the resulting polymer's properties. Furthermore, the thermodynamic properties of pyridine derivatives, such as their sublimation enthalpy, are important for applications in materials science, particularly for the screening of multi-component crystals. rsc.org

常见问题

What synthetic strategies optimize the preparation of 5-Bromo-2-chloro-3-hydrazinylpyridine while minimizing side-product formation?

To achieve high yield and purity, sequential halogenation and hydrazine substitution are critical. For example, bromination of 2-amino-3-methylpyridine derivatives (as in ) can be followed by chlorination at the 2-position. Hydrazine introduction at the 3-position requires controlled conditions (e.g., low temperature, inert atmosphere) to avoid over-substitution or decomposition. Purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) is recommended to isolate the target compound. Monitoring reaction progress with TLC or HPLC ensures minimal side products .

Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and hydrazine incorporation. For example, the hydrazinyl proton resonates as a singlet near δ 4–5 ppm.

- X-ray Crystallography : Single-crystal analysis using SHELX software ( ) resolves bond lengths and angles, critical for confirming regiochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHBrClN).

- Melting Point Analysis : Compare observed values (e.g., 70–72°C for analogous compounds in ) to literature for purity assessment .

How can chemoselectivity challenges in amination reactions of this compound be addressed?

The compound’s multiple reactive sites (Br, Cl, hydrazine) require tailored conditions. demonstrates that Pd-catalyzed amination (Pddba, Xantphos, CsCO) selectively substitutes bromide, while neat conditions favor chloride substitution. For hydrazine reactivity, steric hindrance or pH control (e.g., acidic media) may suppress undesired pathways. Computational modeling (e.g., Molecular Operating Environment, MOE) predicts site-specific reactivity by analyzing charge distribution and frontier molecular orbitals .

What experimental approaches resolve contradictions in substitution reactivity data for polyhalogenated pyridines?

Contradictory results often arise from varying catalysts, solvents, or temperatures. For example, shows bromide substitution under catalysis but chloride substitution in neat conditions. Systematic studies should:

- Screen catalysts (e.g., Pd vs. Cu), ligands, and bases.

- Use kinetic profiling (e.g., in situ IR) to track intermediate formation.

- Validate hypotheses with DFT calculations to compare activation energies for competing pathways.

Cross-referencing crystallographic data (e.g., bond dissociation energies from ) can clarify mechanistic preferences .

How can computational tools predict regioselectivity in nucleophilic attacks on this compound?

Software like MOE () models transition states and electron density maps. Key steps include:

- Electrostatic Potential Mapping : Identify electron-deficient sites (e.g., Cl vs. Br) prone to nucleophilic attack.

- Transition State Optimization : Calculate activation barriers for competing pathways using hybrid functionals (e.g., B3LYP/6-31G*).

- Solvent Effects : Simulate polar aprotic vs. protic solvents to assess their impact on selectivity.

Experimental validation via kinetic isotope effects or isotopic labeling ensures computational accuracy .

What strategies mitigate decomposition of the hydrazinyl group during functionalization reactions?

The hydrazine moiety is prone to oxidation or hydrolysis. Mitigation approaches include:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize hydrazine during harsh reactions.

- Low-Temperature Reactions : Conduct substitutions at 0–5°C in anhydrous solvents (e.g., DMF or THF).

- Inert Atmosphere : Use argon/nitrogen to prevent oxidative degradation.

Post-reaction deprotection with TFA or H/Pd-C restores the hydrazinyl group (analogous to ) .

How can crystallographic data (e.g., from SHELX) clarify ambiguous spectroscopic results for this compound?

X-ray structures resolve ambiguities in NMR assignments, such as distinguishing para vs. meta substitution. For example, SHELX-refined data ( ) provides precise bond angles confirming the hydrazine group’s position. Merging crystallographic data with H-N HMBC correlations enhances structural confidence. Discrepancies between calculated (e.g., Mercury software) and observed powder XRD patterns can indicate polymorphic impurities .

What are the implications of halogen-hydrazine interactions on the compound’s stability and reactivity?

Intramolecular H-bonding between hydrazine and halogens (e.g., N–H···Br) may stabilize certain conformers, affecting reactivity. TGA/DSC analysis ( ) quantifies thermal stability, while variable-temperature NMR probes dynamic interactions. Steric effects from adjacent halogens can slow nucleophilic attacks, necessitating higher temperatures or stronger bases for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。